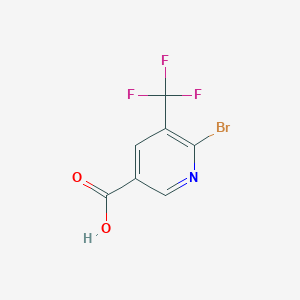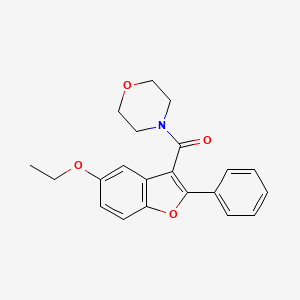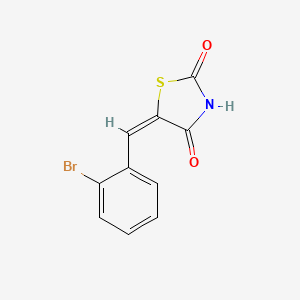
6-Bromo-5-(trifluoromethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-5-(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C7H3BrF3NO2 . It is used in various fields of research and development .
Synthesis Analysis
The synthesis of “6-Bromo-5-(trifluoromethyl)nicotinic acid” involves multiple steps . The reaction conditions include an inert atmosphere and a temperature of 2-8°C . The yield of the reaction varies depending on the specific conditions and steps involved .Molecular Structure Analysis
The molecular weight of “6-Bromo-5-(trifluoromethyl)nicotinic acid” is 270.00 . The structure of the molecule includes a bromine atom (Br), a trifluoromethyl group (CF3), and a nicotinic acid group .Physical And Chemical Properties Analysis
“6-Bromo-5-(trifluoromethyl)nicotinic acid” is stored in an inert atmosphere at a temperature of 2-8°C . The specific physical and chemical properties such as boiling point, melting point, and solubility are not detailed in the search results.科学的研究の応用
Receptors for Nicotinic Acid :Nicotinic acid, a component of 6-Bromo-5-(trifluoromethyl)nicotinic acid, binds to receptors such as PUMA-G and HM74 in adipose tissue, influencing lipid metabolism. This receptor interaction leads to a decrease in lipolysis and cyclic adenosine monophosphate (cAMP) levels, impacting lipid-lowering effects in vivo (Tunaru et al., 2003).
Synthesis and Herbicidal Activity :The derivative has been studied in the synthesis of novel herbicides. Certain chloronicotinamides derived from nicotinic acid exhibited potent herbicidal activity, suggesting potential agricultural applications (Yu et al., 2021).
Synthesis of Nicotinate Esters :Research has explored the synthesis of alkyl-substituted ethyl nicotinates using compounds related to 6-Bromo-5-(trifluoromethyl)nicotinic acid. This process involves a series of chemical reactions starting from 3-cyanopyridones, indicating its relevance in chemical synthesis (Paine, 1987).
Antiprotozoal Activity :Aza-analogues of furamidine derived from similar compounds have been synthesized and shown significant activity against Trypanosoma and Plasmodium, pointing to potential applications in treating protozoal infections (Ismail et al., 2003).
High and Low Affinity Receptors :The identification of high and low affinity receptors for nicotinic acid, such as HM74A, has implications for developing drugs to treat dyslipidemia. Understanding these receptors can aid in discovering superior therapeutic molecules (Wise et al., 2003).
Atherosclerosis Research :Nicotinic acid's receptor GPR109A expressed in immune cells has been implicated in inhibiting atherosclerosis progression in mice. This suggests a potential role for compounds like 6-Bromo-5-(trifluoromethyl)nicotinic acid in cardiovascular disease research (Lukasova et al., 2011).
Cholesterol Ester Transfer Protein Role :The role of cholesterol ester transfer protein in nicotinic acid-mediated HDL elevation has been studied, providing insights into the molecular mechanisms of nicotinic acid's impact on lipoproteins (Hernandez et al., 2007).
Decarboxylative Hydroxylation in Bacteria :The enzyme 6-hydroxynicotinic acid 3-monooxygenase, involved in nicotinic acid degradation in bacteria, has been characterized. This offers potential applications in biodegradation and environmental biotechnology (Hicks et al., 2016).
G Protein-Coupled Receptor Characterization :Characterizing nicotinic acid as a specific G protein-coupled receptor helps understand its underlying mechanisms in lipid-lowering therapy, possibly leading to improved treatment strategies (Lorenzen et al., 2001).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFHPSYCGBNEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-(trifluoromethyl)nicotinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2721325.png)

![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2721329.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2721331.png)
![6-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine](/img/structure/B2721334.png)
![2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile](/img/structure/B2721335.png)
![8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2721336.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2721337.png)
![N-(2-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2721338.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid](/img/structure/B2721339.png)
![1-Phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2721341.png)
![8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2721344.png)
